N,N'-[(2,5-dimethylthiene-3,4-diyl)dimethanediyl]bis(2-methylpropan-1-amine)
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Overview
Description
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of (2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE typically involves multi-step organic reactionsIndustrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene ring or the amino groups.
Scientific Research Applications
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic uses, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
(2,5-DIMETHYL-4-{[(2-METHYLPROPYL)AMINO]METHYL}THIOPHEN-3-YL)METHYLAMINE can be compared with other thiophene derivatives, such as:
Tipepidine: Used as an antitussive agent.
Tioconazole: An antifungal medication.
Dorzolamide: Used to treat glaucoma. These compounds share the thiophene core but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of AMINE.
Properties
Molecular Formula |
C16H30N2S |
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Molecular Weight |
282.5 g/mol |
IUPAC Name |
N-[[2,5-dimethyl-4-[(2-methylpropylamino)methyl]thiophen-3-yl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C16H30N2S/c1-11(2)7-17-9-15-13(5)19-14(6)16(15)10-18-8-12(3)4/h11-12,17-18H,7-10H2,1-6H3 |
InChI Key |
GVCDUZLWFJUFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(S1)C)CNCC(C)C)CNCC(C)C |
Origin of Product |
United States |
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